Propan-2-yl 5-[({3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylate
Description
ISOPROPYL 5-({[3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)-2-FUROATE: is a complex organic compound that features a benzofuran ring, a methoxybenzoyl group, and a furoate ester
Properties
Molecular Formula |
C25H22O7 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
propan-2-yl 5-[[3-(4-methoxybenzoyl)-1-benzofuran-5-yl]oxymethyl]furan-2-carboxylate |
InChI |
InChI=1S/C25H22O7/c1-15(2)31-25(27)23-11-9-19(32-23)13-29-18-8-10-22-20(12-18)21(14-30-22)24(26)16-4-6-17(28-3)7-5-16/h4-12,14-15H,13H2,1-3H3 |
InChI Key |
ZEQKTICQROTVTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 5-({[3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)-2-FUROATE typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the methoxybenzoyl group, and the esterification to form the furoate ester. Common synthetic routes may involve:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors such as phenols and aldehydes.
Introduction of Methoxybenzoyl Group: This step often involves acylation reactions using methoxybenzoic acid derivatives.
Esterification: The final step involves the esterification of the intermediate compound with isopropyl alcohol under acidic or basic conditions to form the furoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 5-({[3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)-2-FUROATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the methoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
ISOPROPYL 5-({[3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)-2-FUROATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ISOPROPYL 5-({[3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)-2-FUROATE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ISOPROPYL 5-({[3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)-2-FUROATE is unique due to its specific combination of functional groups and structural features. The presence of the methoxybenzoyl group and the furoate ester distinguishes it from other benzofuran derivatives, potentially leading to unique chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
